3-(4-nitrophenyl)-2H-phthalazine-1,4-dione
Overview
Description
3-(4-nitrophenyl)-2H-phthalazine-1,4-dione is an organic compound that belongs to the class of phthalazine derivatives. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the nitrophenyl group at the 3-position of the phthalazine ring imparts unique chemical and physical properties to this compound.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets, leading to diverse biological outcomes.
Biochemical Pathways
For instance, the reduction of similar nitrophenol compounds has been proposed to involve a redox mechanism .
Pharmacokinetics
The study of similar compounds, such as acenocoumarol, has shown that these compounds can be rapidly absorbed and eliminated, with a half-life of around 8 hours .
Result of Action
Similar compounds have shown promising in vitro antifungal and antitumor properties .
Action Environment
It’s worth noting that the reduction of similar nitrophenol compounds has been shown to be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione typically involves the reaction of 4-nitrobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired phthalazine derivative. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as acetic acid or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-2H-phthalazine-1,4-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The phthalazine ring can undergo oxidation reactions to form phthalazine-1,4-dione derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-(4-aminophenyl)-2H-phthalazine-1,4-dione.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Oxidation: Oxidized phthalazine derivatives.
Scientific Research Applications
3-(4-nitrophenyl)-2H-phthalazine-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenyl)-2H-phthalazine-1,4-dione: Similar structure but with an amino group instead of a nitro group.
3-(4-methylphenyl)-2H-phthalazine-1,4-dione: Similar structure but with a methyl group instead of a nitro group.
3-(4-chlorophenyl)-2H-phthalazine-1,4-dione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(4-nitrophenyl)-2H-phthalazine-1,4-dione is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical reactions and a valuable compound for scientific research.
Properties
IUPAC Name |
3-(4-nitrophenyl)-2H-phthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-3-1-2-4-12(11)14(19)16(15-13)9-5-7-10(8-6-9)17(20)21/h1-8H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOVNRMVMWCFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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